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6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Chemical biology Survivin inhibition Drug discovery

Research groups seeking to explore structure-activity relationships (SAR) around the 2-pyridone-3-carbonitrile scaffold face a data gap: 4-unsubstituted analogs are rarely available as reference points. 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-91-0) fills this gap as a structurally minimalist 'R₄ = H' probe, enabling quantification of 4-substituent contributions to target binding and cellular potency. • Serves as mid-polarity HPLC calibration standard (ΔLogP ≈ 1.5-2 vs. 4-SMe analog). • Predicted bioactivity ≤ 0.1 µM supports chemoproteomic target ID studies. • Lower MW (334.8 Da) and distinct pKa (-5.14) versus 4-substituted analogs. Available for immediate shipment in multiple sizes to support medicinal chemistry and chemical biology workflows.

Molecular Formula C20H15ClN2O
Molecular Weight 334.8
CAS No. 339109-91-0
Cat. No. B2597251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS339109-91-0
Molecular FormulaC20H15ClN2O
Molecular Weight334.8
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H15ClN2O/c1-14-2-4-15(5-3-14)13-23-19(11-8-17(12-22)20(23)24)16-6-9-18(21)10-7-16/h2-11H,13H2,1H3
InChIKeySSZXOHILUAJFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Baseline


6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 339109-91-0) is a 1,2-dihydro-3-pyridinecarbonitrile derivative with molecular formula C₂₀H₁₅ClN₂O and molecular weight 334.8 g/mol . This compound belongs to the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile (2-pyridone-3-carbonitrile) class, a scaffold implicated in survivin–Ran protein–protein interaction inhibition and anticancer research through structurally related analogs such as LLP-3 . Its predicted physicochemical profile includes a boiling point of 539.8 ± 50.0 °C, density of 1.30 ± 0.1 g/cm³, and a pKa of −5.14 ± 0.70 . A molecular bioactivity map indicates potential target interactions with bioactivity values ≤ 0.1 µM against unspecified protein targets . The combination of a 4-chlorophenyl group at the 6-position, a 4-methylbenzyl substituent at N1, and an unsubstituted 4-position on the pyridone ring constitutes a specific substitution pattern that distinguishes this compound from all close analogs and precludes simple generic substitution.

Distinct substitution pattern: 4-unsubstituted pyridone, 4-chlorophenyl, 4-methylbenzyl; non-interchangeable with close analogs
Predicted non-basic pyridone core; remains un-ionized across full biological pH range
Reported sub-µM bioactivity signal from molecular bioactivity map (target identity not disclosed)

Non-Interchangeability of Structural Analogs


Within the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile chemotype, small variations in the substitution pattern produce large differences in molecular weight, lipophilicity, and acid–base character—parameters that govern target binding, cellular permeability, and solubility. The target compound's 4-unsubstituted pyridone core, 4-methylbenzyl N1-substituent, and 4-chlorophenyl C6-substituent collectively define a distinct molecular recognition surface. Replacement with the 4-methylsulfanyl analog (CAS 478042-91-0, MW 380.89, LogP 5.119) increases both molecular weight by ~46 Da and LogP by over 1.5 units, altering membrane partitioning and protein binding. The 4-methyl analog (CAS 134600-02-5, MW 244.68, LogP 3.288) reduces molecular weight by ~90 Da and LogP by roughly 2 units, fundamentally changing solubility and pharmacokinetic behavior. Even a positional isomer at the N1-benzyl group (2-methylbenzyl vs. 4-methylbenzyl) produces a distinct compound (MW 380.9) with altered steric and electronic properties. The predicted pKa of the target compound (−5.14) indicates extremely weak basicity, which will differ from analogs bearing electron-donating 4-substituents. These quantifiable differences mean that in-class compounds cannot serve as drop-in replacements without empirical comparative data.

4-Methylsulfanyl analog
Higher molecular weight and substantially increased lipophilicity alter membrane partitioning and protein binding, making it a non-interchangeable substitute.
4-Methyl analog
Lower molecular weight, different acid‑base character, and absence of N1‑benzyl group change solubility and ionization‑dependent interactions, precluding direct replacement.
Positional isomer (2-methylbenzyl)
Altered steric and electronic profile cannot replicate target engagement without empirical validation data.

Evidence of Structural Differentiation


MW and Lipophilicity vs 4-Methylsulfanyl Analog

The target compound 339109-91-0 has a molecular weight of 334.8 g/mol, which is 46.09 g/mol lower than the 4-methylsulfanyl analog CAS 478042-91-0 (MW 380.89) . The 4-methylsulfanyl analog possesses a calculated LogP of 5.119 , whereas the target compound, lacking the 4-methylsulfanyl substituent, is expected to have a LogP approximately 1.5–2.0 units lower based on the fragment contribution of the –SMe group (~0.8–1.0) and the absence of the additional methylene unit. This reduced lipophilicity directly impacts membrane permeability, solubility, and non-specific protein binding in cellular assays.

MW & Lipophilicity
Cross-study comparable
Target: MW 334.8 g/mol, LogP ~3.5–4.0 (est.) Comparator (4-SMe): MW 380.89 g/mol, LogP 5.119 ΔMW ≈ −46 g/mol (12% lower); ΔLogP ≈ −1.5 to −2 units
Reported difference in lipophilicity may shift membrane permeability and ADME profile relative to 4-SMe analog.
LogP values are estimated from fragment contributions; class-level inference.
Chemical biology Survivin inhibition Drug discovery

Acid-Base Character vs 4-Methyl Analog

The target compound exhibits a predicted pKa of −5.14 ± 0.70 , indicating that the pyridone nitrogen is essentially non-basic under physiological and most experimental conditions. In contrast, the 4-methyl analog (CAS 134600-02-5) possesses an electron-donating methyl group at the 4-position, which increases the electron density of the pyridone ring and is expected to raise the pKa by approximately 1–2 log units (class-level inference based on Hammett σₘ for –CH₃ = −0.07). Additionally, the 4-methyl analog lacks the N1-benzyl substituent, which further alters the acid–base properties.

Acid‑Base Character
Class-level inference
Target: pKa = −5.14 (predicted); non-basic pyridone Comparator (4-Me): pKa estimated −1 to −4, more basic via 4‑CH₃ electron donation ΔpKa ≈ 1–4 units (estimated)
Target remains un-ionized across biological pH; 4‑Me analog may show pH‑dependent ionization.
Predicted pKa via ACD/Labs; experimental verification needed.
Pharmaceutical chemistry Pre-formulation Salt selection

Unsubstituted 4-Position Impact on Survivin Screening

The target compound lacks any substituent at the 4-position of the pyridone ring, a position that is occupied by large aromatic groups (3,5-bis(benzyloxy)phenyl) in the prototypical survivin inhibitor LLP-3 (IC₅₀ < 0.3 µM for survivin-Ran disruption) and by methylsulfanyl in CAS 478042-91-0 . Structure–activity relationship (SAR) studies on the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile class demonstrate that the 4-position substituent is a critical determinant of survivin binding affinity and cellular potency, with 4-aryl analogs showing IC₅₀ values ranging from 2.4 to 17.5 µM across Huh7, U251, and A375 cancer cell lines . The target compound's unsubstituted 4-position is expected to produce a distinct, and likely reduced, binding mode relative to 4-substituted analogs.

Survivin SAR Probe
Class-level inference
Target: 4‑position unsubstituted; survivin-Ran IC₅₀ not reported Comparator LLP‑3: IC₅₀
4‑unsubstituted compound may serve as minimalist SAR probe; binding mode differs from 4‑substituted analogs.
No direct biological data for this substitution; expected to show altered activity profile.
Target Engagement
Reported (target unspecified)
Bioactivity ≤ 0.1 µM from MolBiC database (CP0037646)
Sub‑µM engagement of an unspecified protein supports hit‑to‑lead target identification campaigns.
Target identity, assay format, and conditions not disclosed.
Data Completeness
Data to verify
No public survivin-Ran IC₅₀, cellular IC₅₀, ADME, or in vivo data available.
Biological differentiation from analogs remains inferential; in‑house characterization likely required.
Gap analysis based on comprehensive literature and database search.
Survivin-Ran interaction Glioblastoma Protein–protein interaction inhibitors

Sub-µM Bioactivity and Target Engagement Evidence

The Molecular Bioactivity Database (MolBiC) reports a bioactivity value of ≤ 0.1 µM for this compound (Compound ID: CP0037646) against an unspecified protein target . This sub-micromolar activity places the compound in a potency range comparable to lead-like molecules in early drug discovery. While the specific target identity and assay conditions are not disclosed in the database entry, the data point indicates that the compound engages at least one molecular target with high affinity, providing a basis for further mechanistic deconvolution studies. In contrast, no publicly available bioactivity data exist for the closely related positional isomer CAS 478042-92-1 (2-methylbenzyl analog) .

Target Engagement
Reported (target unspecified)
Bioactivity ≤ 0.1 µM from MolBiC database (CP0037646)
Sub‑µM engagement of an unspecified protein supports hit‑to‑lead target identification campaigns.
Target identity, assay format, and conditions not disclosed.
Bioactivity profiling Target identification Chemoproteomics

Evidence Limitations and Data Gaps

Despite extensive searching of primary research papers, patents, and authoritative databases, the following data categories are currently absent from the public domain for CAS 339109-91-0: (1) survivin-Ran disruption IC₅₀ (available for LLP-3 but not this compound); (2) cellular antiproliferative IC₅₀ values against any cancer cell line; (3) in vitro ADME parameters (microsomal stability, permeability, solubility); (4) in vivo pharmacokinetic or efficacy data; (5) selectivity profiling against related targets. The absence of these data does not indicate inactivity; rather, the compound remains pharmacologically under-characterized. Procurement decisions should be made with awareness that the compound's biological differentiation from analogs is currently based on structural and physicochemical inference rather than on direct comparative bioassay data.

Data Completeness
Data to verify
No public survivin-Ran IC₅₀, cellular IC₅₀, ADME, or in vivo data available.
Biological differentiation from analogs remains inferential; in‑house characterization likely required.
Gap analysis based on comprehensive literature and database search.
Research transparency Procurement risk assessment Data completeness

Research and Procurement Application Scenarios


Fragment-Based Screening Against Survivin-Ran

Given that the class-lead compound LLP-3 achieves survivin-Ran disruption with IC₅₀ < 0.3 µM via a 4-(3,5-bis(benzyloxy)phenyl) substituent , and that 4-aryl-substituted 3-cyanopyridine derivatives show cellular IC₅₀ values of 2.4–17.5 µM , this 4-unsubstituted compound serves as a structurally minimalist probe. Research groups performing SAR by catalog can use it as the 'R₄ = H' reference point to quantify the contribution of the 4-substituent to target binding and cellular potency, leveraging its lower molecular weight (334.8 Da) and distinct physicochemical profile (predicted pKa −5.14) compared to 4-substituted analogs.

Chemoproteomic Target Deconvolution from Bioactivity Signal

The MolBiC bioactivity map entry reporting activity ≤ 0.1 µM provides an empirical rationale for initiating target identification studies—such as affinity-based protein profiling (AfBPP) or thermal proteome profiling (TPP)—using this compound as a probe. Because the specific target of this bioactivity signal is not deconvoluted, the compound represents an opportunity for laboratories with chemoproteomics capabilities to identify novel protein targets for the 2-pyridone-3-carbonitrile scaffold, potentially differentiating their research from groups focused exclusively on the survivin-Ran axis.

Chromatographic Reference Standard for 3-Cyanopyridones

The predicted boiling point (539.8 ± 50.0 °C) and density (1.30 ± 0.1 g/cm³) , combined with the absence of a 4-substituent, provide a distinct retention time prediction in reversed-phase HPLC relative to the 4-methylsulfanyl (LogP 5.119) and 4-methyl analogs (LogP 3.288) . Analytical laboratories developing purity methods for 3-cyanopyridone libraries can employ this compound as a mid-polarity calibration standard, with its separation from the more lipophilic 4-SMe analog (ΔLogP ≈ 1.5–2) being a useful system suitability criterion.

Procurement for Proprietary Lead Optimization

For industrial medicinal chemistry teams seeking to build proprietary IP around the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile scaffold, the absence of published biological data for this specific compound is a strategic advantage. The compound's structural characterization (MW 334.8, formula C₂₀H₁₅ClN₂O) and preliminary bioactivity signal provide sufficient starting information for in-house profiling, while the data vacuum relative to LLP-3 and other characterized analogs allows for the generation of novel, patentable SAR without the constraint of prior art disclosing specific biological endpoints for this chemical entity.

Application
Selection Property
Validation Focus
Fragment‑based SAR probe for survivin‑Ran
4‑unsubstituted pyridone scaffold
Quantify 4‑substituent contribution to binding and cellular potency
Chemoproteomic target deconvolution
Sub‑µM bioactivity signal
Affinity‑based target ID; novel target discovery for 2‑pyridone‑3‑carbonitrile
Chromatographic calibration standard
Predicted mid‑polarity retention
Separation from lipophilic analogs by ΔlogP (system suitability)
Proprietary lead optimization
Minimal published biological data
Generate novel patentable SAR without prior art constraints
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